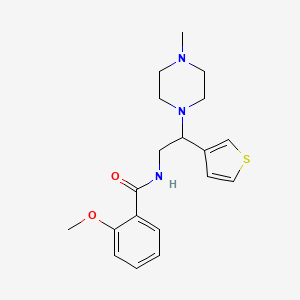

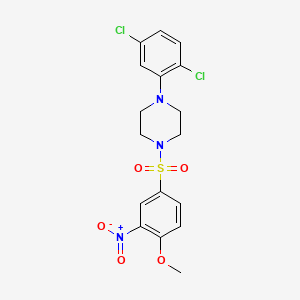

2-methoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-methoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide, also known as MTEB, is a synthetic compound that has gained attention for its potential use in scientific research. MTEB belongs to the class of benzamide derivatives and has been shown to have promising effects in various biochemical and physiological processes.

Scientific Research Applications

Arylpiperazine Derivatives as High-Affinity 5-HT1A Serotonin Ligands

Research by Glennon et al. (1988) explored arylpiperazine derivatives, including compounds with similar structures to 2-methoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide, as potential high-affinity ligands for 5-HT1A serotonin receptors. These compounds, particularly those with a phthalimido or benzamido group, displayed a high affinity for 5-HT1A sites, indicating potential applications in the development of agents targeting these receptors (Glennon et al., 1988).

Dopamine and Serotonin Receptor Affinity

Perrone et al. (1995) synthesized similar o-methoxyphenylpiperazines with a benzamide moiety and assessed their affinity for dopamine and serotonin receptor subtypes. Several derivatives showed good affinity for both D-2 and 5-HT1A receptors, suggesting potential applications in neuroscience, particularly in the study and treatment of conditions involving these receptors (Perrone et al., 1995).

Antidepressant Potential

A study by Orus et al. (2002) investigated benzothiophene derivatives with piperazine substituents for their potential as dual antidepressant drugs. They found that certain compounds, including those structurally related to 2-methoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide, demonstrated good values for both 5-HT1A receptor affinity and serotonin reuptake inhibition, indicating their potential use in antidepressant medication development (Orus et al., 2002).

Potential Neuroleptics of the Orthopramide Series

Valenta et al. (1990) explored the synthesis of heterocyclic 5-amino-2-methoxybenzamides, related to the queried compound, as potential neuroleptics. Their study focused on the synthesis and the evaluation of inhibitory effects on apomorphine-induced behavior in rats, contributing to the understanding of the neuroleptic potential of such compounds (Valenta et al., 1990).

Mechanism of Action

Target of Action

The primary target of 2-methoxy-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]benzamide is the Anaplastic Lymphoma Kinase (ALK) . ALK is a receptor tyrosine kinase that plays a crucial role in the development of the brain and exerts its effects on specific neurons in the nervous system .

Mode of Action

This compound acts as a potent and selective inhibitor of ALK . It binds to the ATP-binding site of ALK, thereby inhibiting the autophosphorylation of ALK, downstream signaling pathways, and the growth of ALK-dependent cancer cells .

Biochemical Pathways

The inhibition of ALK by 2-methoxy-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]benzamide affects several downstream signaling pathways, including the JAK/STAT, PI3K/AKT, and RAS/MEK/ERK pathways . These pathways are involved in cell cycle regulation, survival, and proliferation .

Result of Action

The molecular effect of this compound is the inhibition of ALK activity, which leads to the suppression of the downstream signaling pathways and the growth of ALK-dependent cancer cells . On a cellular level, this results in the inhibition of cell proliferation and the induction of apoptosis in cancer cells .

properties

IUPAC Name |

2-methoxy-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O2S/c1-21-8-10-22(11-9-21)17(15-7-12-25-14-15)13-20-19(23)16-5-3-4-6-18(16)24-2/h3-7,12,14,17H,8-11,13H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEMAVGPJNDWOMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C2=CC=CC=C2OC)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[6-(4-bromophenyl)-2-oxo-2H-pyran-3-yl]-4-chlorobenzenecarboxamide](/img/structure/B2871517.png)

![10-Ethyl-6,10-diazaspiro[4.6]undecane-7,11-dione](/img/structure/B2871520.png)

![Prop-2-enyl 5-(4-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2871526.png)

![3,4,5-Triethoxy-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-benzamide](/img/structure/B2871528.png)

![(3-chlorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2871529.png)

![3-phenyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide](/img/structure/B2871534.png)

![2-[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B2871536.png)